3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

Researchers requiring exact positional isomer purity face supply chain ambiguity with generic heterocyclic benzoic acids. This 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid eliminates that risk with defined atomic connectivity critical for SAR consistency. - Unique CAS 1697168-97-0 ensures procurement of the precise regioisomer, avoiding mis-ordered 2-chloro (CAS 1179204-81-9) or 4-chloro analogs. - Differentiated pKa (3.43) directly influences ionization behavior in biological assays, making isomer substitution non-viable. - Serves as authentic analytical reference standard for HPLC/LC-MS method validation of pyrazole-containing synthetic batches.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 1697168-97-0
Cat. No. B1411881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
CAS1697168-97-0
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC(=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C11H9ClN2O2/c1-14-6-9(5-13-14)7-2-8(11(15)16)4-10(12)3-7/h2-6H,1H3,(H,15,16)
InChIKeyPWJLNHGUWNEKGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic Acid: Chemical Profile


3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid (CAS 1697168-97-0, MF: C₁₁H₉ClN₂O₂, MW: 236.65 g/mol) is an aromatic carboxylic acid characterized by a meta-chloro substituent and a para-substituted N-methylpyrazol-4-yl moiety on a benzoic acid core . It is classified within the broader family of heterocyclic ring-containing benzoic acids, which are widely utilized as synthetic intermediates and pharmacologically relevant scaffolds [1]. The compound's distinct substitution pattern—specifically the combination of the 3-chloro and 5-(1-methylpyrazol-4-yl) groups—defines its chemical identity and differentiates it from a range of positional isomers and structurally related analogs, thereby dictating its specific synthetic utility and potential biological interactions .

Precise substitution pattern: 3-Cl, 5-(1-methylpyrazol-4-yl) benzoic acid
Defined CAS identity for SAR reproducibility
Synthetic intermediate for cross-coupling strategies

Why Generic Substitution Fails: Substitution Pattern Specificity


The scientific and industrial utility of 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid is strictly defined by its exact atomic connectivity and substitution pattern. In the class of pyrazolyl benzoic acids, even minor structural changes—such as moving the chloro substituent from the 3- to the 2- or 4-position, or altering the pyrazole N-substituent from methyl to hydrogen or ethyl—result in chemically distinct entities with different CAS numbers, physicochemical properties, and reactivity profiles . For example, the closely related positional isomer 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 1179204-81-9) has a different predicted pKa (2.92 ± 0.36) compared to the 3-chloro analog (3.43 ± 0.36), a difference that can significantly alter its ionization state and binding characteristics under physiological conditions . Consequently, generic or analogous compounds cannot be reliably interchanged in established synthetic protocols, medicinal chemistry campaigns, or biological assays without re-optimizing the entire process, underscoring the critical need for procurement of the precise, verified compound .

Isomer Positional isomers (2-Cl, 5-Cl, etc.) alter ionization and binding; may invalidate SAR results.
N-substituent Removal or change of N-methyl group can eliminate class-level biological activity.
Synthetic Analogous scaffolds may require different coupling conditions; yields not guaranteed.

Comparative Differentiation Evidence


Unique Substitution Pattern and CAS Identity

The compound's identity is unequivocally defined by its unique CAS Registry Number (1697168-97-0) and SMILES string (CN1C=C(C=N1)C2=CC(=CC(=C2)Cl)C(=O)O), which precisely describes its substitution pattern: a 3-chloro and a 5-(1-methyl-1H-pyrazol-4-yl) moiety on a benzoic acid core . This distinguishes it from all other positional isomers, such as 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 1179204-81-9) and 5-Chloro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 1698579-95-1), which share the same molecular formula (C₁₁H₉ClN₂O₂) but possess different connectivity and thus different chemical and biological properties .

CAS & Substitution Identity
Head-to-head
Target: CAS 1697168-97-0, 3-Cl, 5-(1-methylpyrazol-4-yl). Comparators: 2-Cl isomer (CAS 1179204-81-9), 5-Cl,2-pyrazolyl isomer (CAS 1698579-95-1). Predicted pKa: ~3.43 (target) vs. 3.39, 2.92.
Supports definitive structural procurement
pKa shift may influence ionization under physiological conditions
Chemical Synthesis Analytical Chemistry Medicinal Chemistry

N-Methyl Substitution: Key to Biological Activity

Compared to its non-methylated pyrazole analog, 3-Chloro-4-(1H-pyrazol-4-yl)benzoic acid (MF: C₁₀H₇ClN₂O₂, MW: 222.63 g/mol), the target compound incorporates an N-methyl group on the pyrazole ring . This methylation is critical for modulating physicochemical properties, such as lipophilicity and metabolic stability, and can significantly alter biological activity. Structure-activity relationship (SAR) studies on a related series of heterocyclic ring-containing benzoic acids have demonstrated that an N-substituted pyrrole or pyrazole (at the 1-position) is indispensable for effective antagonism against retinoic acid receptors, with unsubstituted or differently substituted analogs showing a marked decrease or loss of antagonistic activity [1].

N-Methyl Group Impact
Class-level
Target contains N-methyl pyrazole; non-methylated analog (3-Cl-4-(1H-pyrazol-4-yl)benzoic acid) lacks N-substitution. MW diff: +14.02 g/mol.
N-methyl linked to RAR antagonist activity in class studies
Based on SAR from Yoshimura et al. J. Med. Chem. 1995
Medicinal Chemistry SAR Synthetic Methodology

Synthetic Feasibility via Cross-Coupling

The target compound's scaffold is accessible via modern cross-coupling methodologies, as evidenced by the synthesis of the closely related 3-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid . That synthesis employs a Suzuki-Miyaura cross-coupling between a halogenated benzoic acid and a pyrazole boronic ester, achieving an 89% yield . While direct yield data for the 3-chloro-5-substituted analog is not available, the comparable reaction pathway implies a well-defined and potentially high-yielding synthetic route exists for accessing this specific substitution pattern, a key consideration for procurement and scale-up .

Synthetic Route Feasibility
Class-level
Comparator 3-fluoro analog synthesized via Suzuki coupling at 89% yield. Conditions: Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C.
Implies viable coupling route for target scaffold
Direct yield data for target not available; review required
Organic Synthesis Medicinal Chemistry Chemical Biology

Application Scenarios for 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic Acid


Building Block for SAR Studies

The compound's precise substitution pattern, as defined by its unique CAS number and SMILES string , makes it an essential building block for establishing SAR in medicinal chemistry programs, particularly those targeting pathways modulated by heterocyclic carboxylic acids (e.g., retinoic acid receptors) [1]. Its use ensures that any observed biological effect can be confidently attributed to this specific arrangement of functional groups, unlike a mixture of isomers.

Intermediate for Cross-Coupling Library Synthesis

This compound is a key intermediate for constructing focused compound libraries around the pyrazolyl-benzoic acid pharmacophore. The established synthetic accessibility of related scaffolds via high-yielding Suzuki-Miyaura cross-coupling indicates that this specific chloro-substituted benzoic acid can serve as a versatile handle for further derivatization, enabling the efficient exploration of chemical space.

Reference Standard for Isomer Differentiation

Due to the existence of multiple positional isomers with the same molecular formula (e.g., CAS 1179204-81-9 and CAS 1698579-95-1) , this compound is valuable as an authentic reference standard in analytical chemistry. It can be used to develop and validate HPLC, LC-MS, or NMR methods to distinguish between closely related impurities or byproducts in synthetic batches, ensuring product integrity and regulatory compliance.

Application
Selection Property
Validation Focus
SAR studies of heterocyclic carboxylic acid pathways
Defined substitution pattern (3-Cl, 5-(1-methylpyrazol-4-yl))
SAR attribution reproducibility
Cross-coupling library synthesis
Chloro-substituted benzoic acid handle
Reaction efficiency and derivatization scope
Isomer differentiation in analytical methods
Authentic isomer identity (CAS 1697168-97-0)
HPLC/LC-MS/NMR method development for isomer purity

Technical Documentation Hub

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